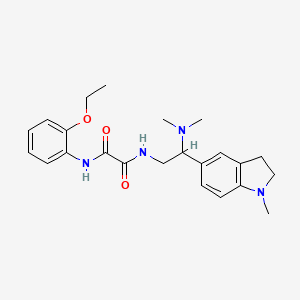
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Compounds with similar structures have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These antagonists are significant for their potential applications in treating emesis and depression. A specific compound demonstrated high affinity and oral activity as an h-NK(1) receptor antagonist, showing efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Orexin Receptor Blockade
Research on orexins, peptides produced by lateral hypothalamic neurons, has shown that blocking orexin-1 (OX1R) and orexin-2 (OX2R) receptors can significantly impact sleep-wake modulation. This insight could lead to novel treatments for sleep disorders. Selective antagonists of these receptors have been found to promote sleep in rats, with implications for understanding the role of OX1R and OX2R in sleep regulation (Dugovic et al., 2009).
Anticancer Agents
Derivatives similar to "N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide" have shown potent topoisomerase I-targeting activity and cytotoxicity, making them promising candidates as novel anticancer agents. These compounds could lead to the development of new therapies for treating cancer (Ruchelman et al., 2004).
Substance P Antagonism
Substance P antagonists represent another area of application, with compounds exhibiting potent, orally active properties. These antagonists have a characteristic structural feature, a cis-2-alkoxy-3-arylmorpholine core, and are explored for their potential in treating conditions mediated by substance P (Zhao et al., 2004).
Polymerization and Material Science
In material science, similar compounds have been used in the synthesis and structural characterization of novel materials, including polymers with specific properties. These materials find applications in various fields, including biomedicine and electronics (Kobayashi et al., 1999).
Chemosensors
Rhodamine-based chemosensors utilizing similar structural motifs have been developed for the detection of metal ions, showcasing the versatility of these compounds in creating sensitive and selective sensors for environmental and biomedical applications (Roy et al., 2019).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-30-21-9-7-6-8-18(21)25-23(29)22(28)24-15-20(26(2)3)16-10-11-19-17(14-16)12-13-27(19)4/h6-11,14,20H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWMWBHRKXGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

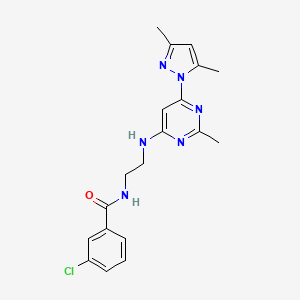
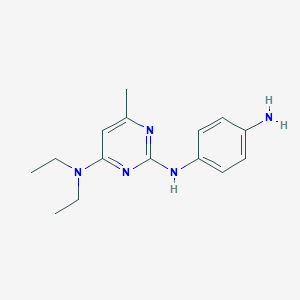
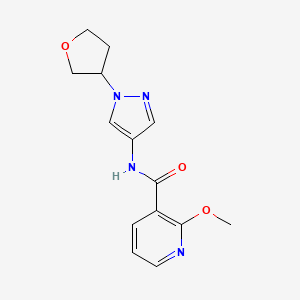
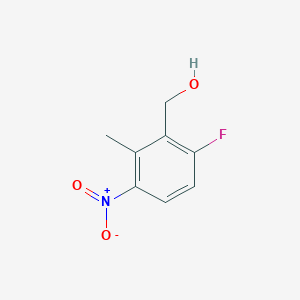
![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)
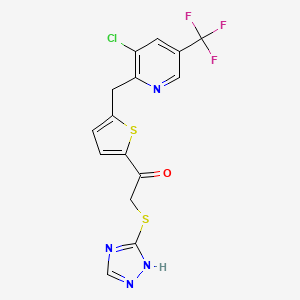

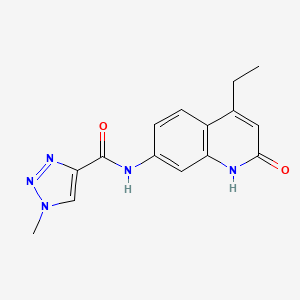
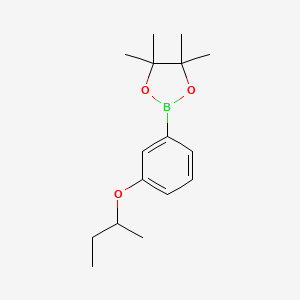

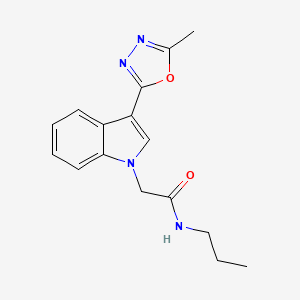
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)